molecular formula C23H30O6 B1672531 Fenprostalene CAS No. 69381-94-8

Fenprostalene

Cat. No.: B1672531
CAS No.: 69381-94-8
M. Wt: 402.5 g/mol
InChI Key: BYNHBQROLKAEDQ-CSBHJGMLSA-N
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Biochemical Analysis

Biochemical Properties

The exact role of Fenprostalene in biochemical reactions is not fully known. As a synthetic analog of prostaglandin F2 Alpha, it may interact with various enzymes, proteins, and other biomolecules in a manner similar to prostaglandins. Prostaglandins are known to interact with a variety of enzymes and proteins, including those involved in inflammation and pain perception .

Cellular Effects

The cellular effects of this compound are not well-documented. Prostaglandins, which this compound is an analog of, are known to have wide-ranging effects on various types of cells and cellular processes. They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

As an analog of prostaglandin F2 Alpha, it may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is described as a long-acting prostaglandin F2 Alpha analog .

Dosage Effects in Animal Models

There is currently limited information available on the effects of different dosages of this compound in animal models .

Metabolic Pathways

As a prostaglandin analog, it may be involved in similar metabolic pathways as prostaglandins .

Transport and Distribution

As a small molecule, it may be able to pass through cell membranes and distribute throughout the body .

Subcellular Localization

As a small molecule, it may be able to diffuse across membranes and localize to various compartments within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fenprostalene is synthesized through a series of chemical reactions involving the modification of prostaglandin F2 alpha. The synthetic route typically involves the esterification of prostaglandin F2 alpha with specific reagents to produce this compound .

Industrial Production Methods: In industrial settings, this compound is produced by formulating it in polyethylene glycol-400 (PEG-400) and injecting it subcutaneously or intramuscularly. This formulation helps in controlling the absorption rate and prolonging the half-life of the compound .

Chemical Reactions Analysis

Types of Reactions: Fenprostalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Strong nucleophiles like sodium methoxide are often employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound in PEG-400 can lead to various degradation products .

Scientific Research Applications

Fenprostalene has several scientific research applications, including:

    Chemistry: Used as a model compound to study the behavior of prostaglandin analogs.

    Biology: Investigated for its effects on reproductive physiology in animals.

    Medicine: Utilized in veterinary medicine to manage reproductive processes in livestock.

    Industry: Employed in the production of veterinary pharmaceuticals

Comparison with Similar Compounds

    Prostaglandin F2 alpha: The natural analog of fenprostalene.

    Cloprostenol: Another synthetic prostaglandin analog used in veterinary medicine.

    Dinoprost: A prostaglandin analog with similar applications.

Comparison: this compound is unique due to its long-acting properties, which provide prolonged effects compared to other prostaglandin analogs. This makes it particularly useful in veterinary applications where sustained action is required .

Properties

CAS No.

69381-94-8

Molecular Formula

C23H30O6

Molecular Weight

402.5 g/mol

InChI

InChI=1S/C23H30O6/c1-28-23(27)12-8-3-2-7-11-19-20(22(26)15-21(19)25)14-13-17(24)16-29-18-9-5-4-6-10-18/h3-7,9-10,13-14,17,19-22,24-26H,8,11-12,15-16H2,1H3/b14-13+/t2?,17-,19-,20?,21?,22-/m1/s1

InChI Key

BYNHBQROLKAEDQ-CSBHJGMLSA-N

SMILES

COC(=O)CCC=C=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)O)O)O

Isomeric SMILES

COC(=O)CCC=C=CC[C@H]1C(C[C@H](C1/C=C/[C@H](COC2=CC=CC=C2)O)O)O

Canonical SMILES

COC(=O)CCC=C=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

fenprostalene
methyl 7-(3,5-dihydroxy-2-(3-hydroxy-4-phenoxy-1-butenyl)cyclopentyl)-4,5-heptadienoate
Synchrocept B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does fenprostalene interact with its target and what are the downstream effects?

A1: this compound acts as a PGF2α agonist, binding to and activating PGF2α receptors (FP receptors) primarily located on the plasma membrane of target cells [, ]. This binding initiates a cascade of intracellular events, leading to:

  • Luteolysis: In the ovaries, this compound binding to FP receptors on luteal cells causes functional and structural regression of the corpus luteum (CL) [, , , ]. This leads to a decline in progesterone levels, removing the negative feedback on the hypothalamic-pituitary-ovarian axis, and facilitating a return to estrus [, , ].
  • Uterine Contractions: this compound also stimulates smooth muscle contraction in the uterus (myometrium) [, ]. This action contributes to its use in facilitating expulsion of uterine contents, such as in cases of retained fetal membranes or induced abortion [, , , ].

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C23H36O5, and its molecular weight is 392.5 g/mol.

Q3: Is there any available spectroscopic data for this compound?

A3: While specific spectroscopic data (e.g., NMR, IR) for this compound was not directly provided in the provided research papers, these techniques are commonly employed for structural characterization of organic compounds like this compound.

Q4: What can you tell us about this compound's performance and applications under various conditions?

A4: this compound has been formulated for both intramuscular (IM) and subcutaneous (SC) administration [, ]. Research indicates its efficacy is influenced by the formulation and route of administration, which affect its absorption and elimination rates [, , ].

Q5: How stable is this compound in different formulations?

A5: this compound dissolved in polyethylene glycol 400 (PEG 400) degrades through a process linked to the autoxidation of PEG 400 itself []. This degradation involves the reaction of this compound with reactive peroxide intermediates formed during PEG 400 oxidation. Adding antioxidants effectively slows down this compound degradation in this formulation [].

Q6: Does this compound have any known catalytic properties?

A6: this compound is not known to possess catalytic properties. Its primary mode of action is through binding and activating FP receptors, not by catalyzing chemical reactions.

Q7: Has computational chemistry been used to study this compound?

A7: While the provided research papers do not delve into specific computational chemistry studies on this compound, such techniques could be valuable for exploring its molecular interactions, receptor binding, and potential for structural modifications.

Q8: What is known about the structure-activity relationship of this compound?

A8: this compound is a synthetic analog of PGF2α, designed for increased stability and prolonged duration of action [, ]. While specific SAR studies were not detailed in the provided papers, it's known that even minor structural modifications to prostaglandins can significantly impact their activity, potency, and receptor subtype selectivity [].

Q9: Are there specific formulation strategies to improve this compound's stability, solubility, or bioavailability?

A9: Incorporating antioxidants into PEG 400 formulations can enhance this compound stability []. Further research could explore alternative delivery systems, such as microparticles or nanoparticles, to potentially improve solubility, bioavailability, and target specificity.

Q10: How is this compound absorbed, distributed, metabolized, and excreted (ADME)?

A11: this compound is primarily eliminated through urine and feces [, , ]. Absorption and elimination rates are affected by the route of administration and formulation, with SC injection in PEG 400 resulting in slower absorption and a longer half-life compared to IM administration or aqueous formulations [, , ].

Q11: What is known about the in vivo activity and efficacy of this compound?

A12: this compound effectively induces luteolysis in various species, including cows [, , , ], heifers [, , , ], mares [, ], sows [], and bitches []. It has demonstrated efficacy in synchronizing estrus [, , , , , ] and terminating pregnancy [, ].

Q12: Has this compound's efficacy been evaluated in cell-based assays or animal models?

A13: Yes, the provided research papers describe various in vivo studies using animal models, primarily cattle, pigs, and dogs, to assess the efficacy of this compound for inducing luteolysis, synchronizing estrus, terminating pregnancy, and treating retained fetal membranes [, , , , , , , , , , , , , , , , , , , , , , , ].

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